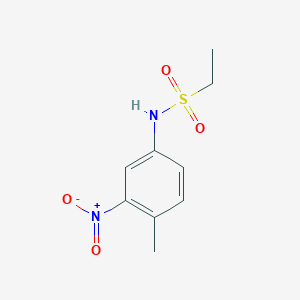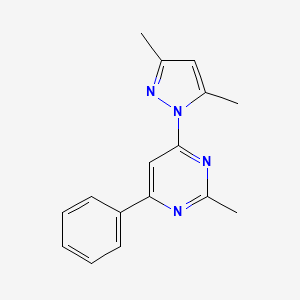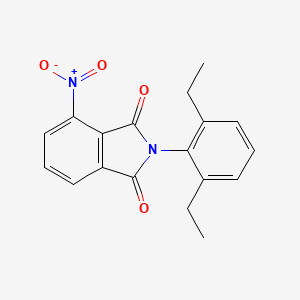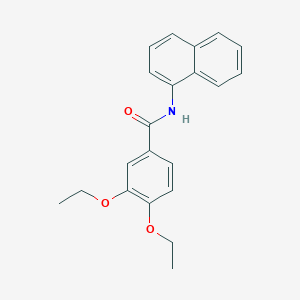
N-(4-methyl-3-nitrophenyl)ethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methyl-3-nitrophenyl)ethanesulfonamide, commonly known as MNPEs, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a sulfonamide-based compound that has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, as well as its potential applications in the field of medicine and biotechnology.
Wirkmechanismus
The mechanism of action of MNPEs is still not fully understood. However, it is believed that it works by inhibiting the activity of carbonic anhydrase, which leads to a decrease in the production of bicarbonate ions. This, in turn, leads to a decrease in the pH of the surrounding environment, which can affect the function of various cellular processes.
Biochemical and Physiological Effects
Studies have shown that MNPEs can have various biochemical and physiological effects on the body. It has been shown to have anti-inflammatory properties, which can be beneficial in the treatment of various inflammatory conditions. MNPEs has also been shown to have antioxidant properties, which can protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
MNPEs has several advantages for use in lab experiments. It is a stable compound that is easy to synthesize, and it has been shown to have low toxicity levels. However, one limitation of using MNPEs in lab experiments is that it can be difficult to work with due to its low solubility in water. This can make it challenging to administer to cells or animals in a research setting.
Zukünftige Richtungen
There are several future directions for research on MNPEs. One area of interest is its potential use as an anti-cancer agent. Further studies are needed to determine the efficacy of MNPEs in treating various types of cancer. Additionally, MNPEs could be investigated for its potential use in the treatment of other diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the mechanism of action of MNPEs and its potential applications in various scientific fields.
Synthesemethoden
MNPEs can be synthesized through a multi-step process that involves the reaction of 4-methyl-3-nitroaniline with ethanesulfonyl chloride. The resulting product is then purified using various techniques such as column chromatography and recrystallization. The synthesis of MNPEs has been optimized to yield high purity and yield, making it a suitable compound for research purposes.
Wissenschaftliche Forschungsanwendungen
MNPEs has been extensively studied for its potential applications in various scientific fields. In medicine, it has been investigated for its ability to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. MNPEs has also been studied for its potential use as an anti-cancer agent, as it has been shown to induce cell death in cancer cells.
Eigenschaften
IUPAC Name |
N-(4-methyl-3-nitrophenyl)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4S/c1-3-16(14,15)10-8-5-4-7(2)9(6-8)11(12)13/h4-6,10H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFXZPFANGGCBEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC(=C(C=C1)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methyl-3-nitrophenyl)ethanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 2-{[3-(2-chloro-6-fluorophenyl)acryloyl]amino}benzoate](/img/structure/B5880083.png)
![4-({[5-(4-methyl-3-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5880085.png)


![2-(2-furyl)-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5880100.png)
![4-[2-(4-chlorophenyl)-2-cyanovinyl]benzoic acid](/img/structure/B5880105.png)



![4-[(3-methylphenyl)amino]-N'-(1-phenylethylidene)butanohydrazide](/img/structure/B5880126.png)
![N-[3-(trifluoromethyl)phenyl]-2-biphenylcarboxamide](/img/structure/B5880133.png)
![diisopropyl 2,2'-[(6-oxo-6H-benzo[c]chromene-1,3-diyl)bis(oxy)]diacetate](/img/structure/B5880155.png)
![2-methyl-3-phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5880172.png)